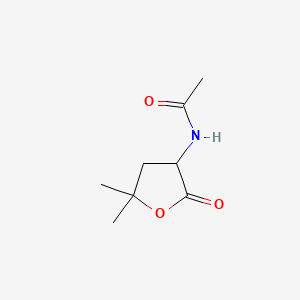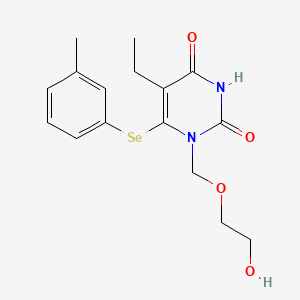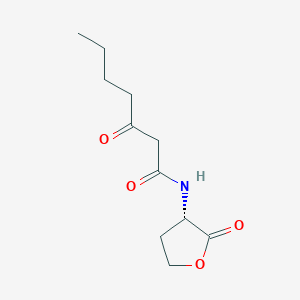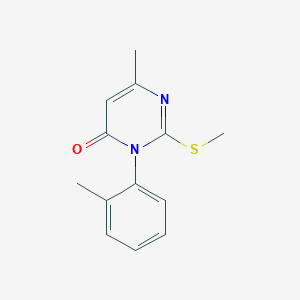
3-(Tetrahydrofuran-2-yl)propyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tetrahydrofuran-2-yl)propyl dodecanoate is a chemical compound with the molecular formula C19H36O3 and a molecular weight of 312.4873 g/mol It is characterized by the presence of a tetrahydrofuran ring attached to a propyl chain, which is further linked to a dodecanoate ester group
Vorbereitungsmethoden
The synthesis of 3-(Tetrahydrofuran-2-yl)propyl dodecanoate typically involves a multi-step process. One common synthetic route includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(Tetrahydrofuran-2-yl)propyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
3-(Tetrahydrofuran-2-yl)propyl dodecanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Tetrahydrofuran-2-yl)propyl dodecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
3-(Tetrahydrofuran-2-yl)propyl dodecanoate can be compared with other similar compounds, such as:
- 3-(Tetrahydrofuran-2-yl)propanal
- 3-(Tetrahydrofuran-2-yl)propan-1-ol These compounds share the tetrahydrofuran ring structure but differ in their functional groups and chain lengths. The uniqueness of this compound lies in its specific ester group and longer carbon chain, which may impart distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
5453-18-9 |
|---|---|
Molekularformel |
C19H36O3 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
3-(oxolan-2-yl)propyl dodecanoate |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-15-19(20)22-17-12-14-18-13-11-16-21-18/h18H,2-17H2,1H3 |
InChI-Schlüssel |
TWMYTXPKFHKPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)





![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)
